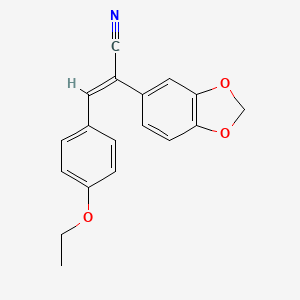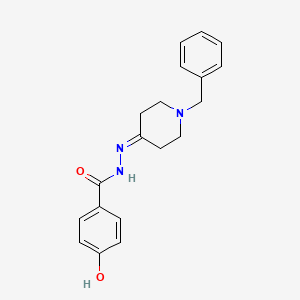
2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)acrylonitrile, also known as A-836,339, is a chemical compound that belongs to the family of acrylonitriles. It has been a subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)acrylonitrile is a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in immune cells and have been implicated in the regulation of inflammation and immune function. This compound has been shown to activate CB2 receptors, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The activation of CB2 receptors by this compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Additionally, this compound has been shown to have analgesic effects, reducing pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)acrylonitrile has several advantages for lab experiments. It is a selective agonist of CB2 receptors, which allows for the specific activation of these receptors without affecting other receptors. It is also relatively stable and can be easily synthesized in the lab. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research of 2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)acrylonitrile. One potential direction is the development of this compound as a therapeutic agent for the treatment of inflammatory and neuropathic pain. Another potential direction is the investigation of this compound as a treatment for neuroinflammatory conditions such as multiple sclerosis and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on the immune system.
Méthodes De Synthèse
The synthesis of 2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)acrylonitrile involves the reaction of 4-ethoxybenzaldehyde and 2-(1,3-benzodioxol-5-yl)acetonitrile in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)acrylonitrile has been studied for its potential therapeutic applications in the treatment of various medical conditions. It has shown promising results in preclinical studies as a potential analgesic, anti-inflammatory, and anti-nociceptive agent. It has also been shown to have potential as a treatment for anxiety and depression.
Propriétés
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-20-16-6-3-13(4-7-16)9-15(11-19)14-5-8-17-18(10-14)22-12-21-17/h3-10H,2,12H2,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAPKNGZIGSISP-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(/C#N)\C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5837914.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837920.png)
![2-(2-ethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5837924.png)


![4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5837946.png)
![1-(2-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5837948.png)
![2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5837954.png)

